4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
The compound "4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions, which can provide insights into the chemical behavior and properties of similar compounds. For instance, 4-(Dimethylamino)pyridine is used as a catalyst in iodolactonisation reactions, which suggests that the dimethylamino group can play a significant role in catalytic processes . Additionally,
Scientific Research Applications
Fluorescent Probing and pH Sensitivity
- Application : 4-Dimethylamino-4′-cyano-substituted biphenyls, structurally similar to the compound , are employed as highly sensitive and powerful fluorescent probes, particularly for monitoring pH and solvent proticity. These probes, due to their donor-acceptor (D-A) characteristics, are suitable for pH-sensitive fluorosensing in a broad range, and for probing solvent proticity through hydrogen bond formation. The compounds demonstrate valuable features such as distinct absorption and emission bands and signal changes spanning over a significant range (Maus & Rurack, 2000).
Synthesis of Imidazole-4-Carboxylic Acids
- Application : The compound plays a role in the synthesis of imidazole-4-carboxylic acids. A novel method utilizes 3- N, N -(dimethylamino)isocyanoacrylate-Wang-resin for this synthesis, emphasizing its utility in organic synthesis and chemical transformations (Henkel, 2004).
Catalysis in Organic Reactions
- Application : 4-(Dimethylamino)pyridine, a compound structurally related to 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid, functions as an effective catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. This showcases its role in enhancing reaction efficiency and enabling specific organic transformations under neutral conditions at room temperature (Meng, Liu, Liu, & Wang, 2015).
Photocleavage and Photolabile Precursors
- Application : Research on 1-acyl-7-nitroindolines, which includes derivatives of dimethylamino-substituted compounds, reveals their use as photolabile precursors for carboxylic acids. These compounds are instrumental in studying the effects of electron-donating substituents on photolysis efficiency, crucial for understanding photolabile mechanisms in chemical processes (Papageorgiou & Corrie, 2000).
Inhibitors in Biochemical Studies
- Application : Novel biphenyl ester derivatives, including those structurally related to 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid, have been synthesized and demonstrated significant anti-tyrosinase activities. These compounds, through biochemical analysis and molecular docking studies, offer insights into their role as enzyme inhibitors and their potential pharmaceutical applications (Kwong et al., 2017).
Hydrophobizing Properties in Industry
- Application : Carboxylic acid N-[3-(dimethylamino)propyl]amides, produced from reactions involving similar compounds, demonstrate significant hydrophobizing properties. These properties are particularly promising in the context of cationic surfactants for oil field applications, highlighting its industrial relevance (Vlasova et al., 2017).
Safety And Hazards
According to the safety data sheet for 4-(Dimethylamino)benzoic acid, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .
properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(17)18/h3-10H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOSDVIAQUMSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571369 | |
Record name | 4'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
893737-65-0 | |
Record name | 4'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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